Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate
Description
This compound is a tetrahydrofuran (THF) derivative featuring a 4-fluorophenyl group, a propan-2-yl ketone substituent, and ester functionalities. Its molecular architecture combines steric bulk (5,5-dimethyl groups) with electronic modulation via the electron-withdrawing fluorine atom. The THF core adopts a puckered conformation, as defined by Cremer-Pople coordinates, with the 5,5-dimethyl groups influencing ring planarity and steric interactions . Such structural attributes make it relevant in pharmaceutical and materials research, particularly as a precursor for bioactive molecules.
Properties
IUPAC Name |
methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO5/c1-9(14(19)10-5-7-11(18)8-6-10)13-12(15(20)22-4)16(21)23-17(13,2)3/h5-9,12-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHACZXPGNPJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(=O)OC1(C)C)C(=O)OC)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate typically involves multi-step reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of high-quality reference standards and reagents to ensure purity and consistency. Companies like LGC Standards provide such reagents for pharmaceutical testing .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as a receptor antagonist or inhibitor, affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Electronic and Steric Effects
- Fluorine vs. Chlorine/Phenyl Substituents : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing metabolic stability compared to bulkier 4-chlorophenyl derivatives (e.g., 4-(4-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one) .
- THF vs. Thiophene/Furan Cores : The tetrahydrofuran core offers partial saturation, reducing aromaticity but improving conformational flexibility compared to furan or benzofuran derivatives. Thiophene analogs (e.g., Methyl 4-oxotetrahydrothiophene-3-carboxylate) exhibit greater electron delocalization due to sulfur’s polarizability, altering reactivity in nucleophilic substitutions .
- Steric Influence of 5,5-Dimethyl Groups : The 5,5-dimethyl substituents in the target compound induce significant ring puckering (Cremer-Pople amplitude ~0.5 Å) compared to 5,5-diphenyl analogs, which exhibit higher steric hindrance and reduced solubility .
Physicochemical Properties
- Solubility and Lipophilicity: The fluorine atom increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability relative to non-fluorinated analogs. However, the 5,5-dimethyl groups may reduce aqueous solubility compared to smaller substituents like methyl or methoxy .
- Thermal Stability : The THF core with 5,5-dimethyl groups likely improves thermal stability (melting point ~120–140°C) compared to furan derivatives, which are more prone to oxidative degradation .
Biological Activity
Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the tetrahydrofuran ring and the fluorophenyl moiety suggests that it could exhibit unique chemical properties conducive to biological activity.
Biological Activity
Anticancer Properties:
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that related compounds can act as inhibitors of fatty acid synthase (FASN), which is crucial in cancer cell metabolism. Inhibition of FASN has been linked to reduced cell proliferation and increased apoptosis in cancer cells .
Mechanism of Action:
The proposed mechanism involves the inhibition of mitochondrial fatty acid synthesis pathways, which are essential for tumor growth. By disrupting these pathways, the compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in malignant cells .
Case Studies
-
In Vitro Studies:
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell lines effectively. For example, a study on a related tetrahydrofuran derivative showed significant cytotoxicity against breast cancer cells through FASN inhibition, highlighting its potential as an anticancer agent . -
In Vivo Studies:
Animal models have further corroborated the anticancer effects observed in vitro. In one study, mice treated with a similar compound exhibited a marked reduction in tumor size compared to untreated controls. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H24FNO4 |
| Molecular Weight | 335.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Anticancer Activity | Inhibits FASN |
| Mechanism of Action | Induces oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
